molecular formula C7H12ClF3 B15257258 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane

Cat. No.: B15257258
M. Wt: 188.62 g/mol
InChI Key: USOOOKNOPTUIKW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane is an organic compound characterized by the presence of a chloromethyl group and trifluoromethyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoro-4-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chloromethylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

Scientific Research Applications

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

    Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane involves its reactivity due to the presence of the chloromethyl and trifluoromethyl groups. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions. The chloromethyl group is particularly reactive in nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic properties that can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,1,1-trifluoropropane: Similar structure but with a shorter carbon chain.

    3-(Chloromethyl)-1,1,1-trifluorobutane: Similar structure with a different carbon chain length.

    3-(Chloromethyl)-1,1,1-trifluorohexane: Similar structure with a longer carbon chain.

Uniqueness

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane is unique due to its specific carbon chain length and the presence of both chloromethyl and trifluoromethyl groups

Properties

IUPAC Name

3-(chloromethyl)-1,1,1-trifluoro-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOOKNOPTUIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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